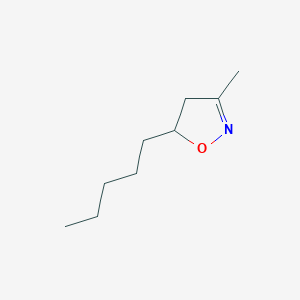

3-Methyl-5-pentyl-4,5-dihydro-1,2-oxazole

CAS No.: 116121-15-4

Cat. No.: VC20332551

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116121-15-4 |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 3-methyl-5-pentyl-4,5-dihydro-1,2-oxazole |

| Standard InChI | InChI=1S/C9H17NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-7H2,1-2H3 |

| Standard InChI Key | TZJCMMYFCAXVRY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1CC(=NO1)C |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a 4,5-dihydro-1,2-oxazole ring, a partially saturated derivative of oxazole. The dihydro configuration reduces aromaticity compared to fully unsaturated oxazoles, enhancing flexibility and altering electronic properties. The methyl group at position 3 and pentyl chain at position 5 introduce steric bulk and hydrophobicity, influencing solubility and intermolecular interactions .

Solubility and Stability

The pentyl substituent enhances lipophilicity, rendering the compound poorly soluble in polar solvents like water but soluble in organic solvents such as chloroform or ethyl acetate. Stability studies on related dihydrooxazoles indicate sensitivity to strong acids and oxidizing agents, with decomposition observed under prolonged UV exposure .

Synthesis and Reaction Pathways

Van Leusen Oxazole Synthesis

The van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide), is a cornerstone for oxazole synthesis. For 3-methyl-5-pentyl-4,5-dihydro-1,2-oxazole, a modified approach involves reacting α,β-unsaturated aldehydes with TosMIC under basic conditions. For example:

This method achieves yields up to 75% when conducted in methanol at reflux .

Halogenation and Functionalization

Patent data describe halogenation strategies for dihydroisoxazoles. Treatment with tert-butyl hypochlorite in tert-butanol at 0–30°C introduces chlorine at position 3, enabling subsequent nucleophilic substitution with thiourea to form thiocarboxamidine derivatives . Such reactions highlight the compound’s versatility as a synthetic intermediate.

Industrial and Material Science Applications

Agrochemical Intermediates

Dihydrooxazoles serve as precursors for herbicides and fungicides. The pentyl chain in 3-methyl-5-pentyl-4,5-dihydro-1,2-oxazole may improve membrane permeability in plant pathogens, enhancing agrochemical delivery .

Coordination Chemistry

The nitrogen and oxygen atoms enable metal coordination, forming complexes with catalytic applications. For instance, palladium complexes of dihydrooxazoles facilitate Suzuki-Miyaura cross-coupling reactions .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume